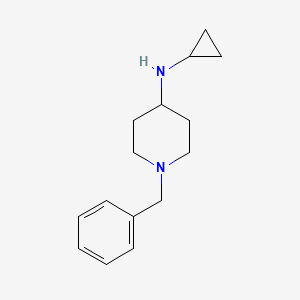

1-benzyl-N-cyclopropylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-cyclopropylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17-10-8-15(9-11-17)16-14-6-7-14/h1-5,14-16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARBAAKWXMLSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370743 | |

| Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-47-6 | |

| Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-N-cyclopropylpiperidin-4-amine: Synthesis, Properties, and Potential Applications

This guide provides a detailed technical overview of 1-benzyl-N-cyclopropylpiperidin-4-amine, a substituted piperidine derivative. Given the limited direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established chemical principles and data from structurally related analogs to project its chemical properties, reactivity, and potential applications. This approach is designed to offer researchers, scientists, and drug development professionals a robust foundational understanding for future research and development endeavors.

Introduction and Structural Elucidation

This compound belongs to the class of N-substituted 4-aminopiperidines, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The molecule's architecture combines three key pharmacophoric elements:

-

A piperidine ring: A foundational heterocyclic scaffold in many pharmaceuticals.

-

A 1-benzyl group: This lipophilic group can engage in various non-covalent interactions, including van der Waals and π-π stacking, and often influences the compound's pharmacokinetic profile.

-

An N-cyclopropyl-4-amine moiety: The cyclopropyl group introduces conformational rigidity and can modulate metabolic stability and target binding affinity. The secondary amine provides a crucial site for hydrogen bonding.

The unique combination of these fragments suggests potential utility in areas where related compounds have shown activity, such as CNS disorders and infectious diseases.[2][3]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Proposed Synthesis: A Reductive Amination Approach

A highly efficient and logical synthetic route to this compound is via a two-step sequence starting from commercially available 4-piperidone. The causality behind this choice is the high reactivity of the ketone and the subsequent amine for direct functionalization.

Step 1: N-Benzylation of 4-Piperidone The first step involves the attachment of the benzyl group to the piperidine nitrogen. This is a standard N-alkylation reaction.

Step 2: Reductive Amination The resulting N-benzyl-4-piperidone is then reacted with cyclopropylamine. The ketone and amine will form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine product. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, selective for imines over ketones, and does not require acidic conditions that could cleave the benzyl group.[3]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Piperidone Monohydrate Hydrochloride

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Cyclopropylamine

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

Step 1: Synthesis of 1-Benzyl-4-piperidone (6)

-

To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude 1-benzyl-4-piperidone, which can be used in the next step without further purification.[4]

Step 2: Synthesis of this compound

-

Dissolve the crude 1-benzyl-4-piperidone (1 equivalent) in dichloromethane.

-

Add cyclopropylamine (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

-

Slowly add the reducing agent suspension to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

Physicochemical Properties (Predicted)

The following properties are predicted based on the known values of its structural precursors, 1-benzylpiperidine and N-cyclopropyl-4-aminopiperidine, and computational modeling.

| Property | Predicted Value | Rationale / Reference Analog |

| Molecular Formula | C₁₅H₂₂N₂ | - |

| Molecular Weight | 230.35 g/mol | - |

| Appearance | Colorless to pale yellow oil | Common for similar secondary amines.[5] |

| Boiling Point | > 300 °C (estimated) | High due to molecular weight and polar amine groups. |

| pKa (most basic) | 9.5 - 10.5 | The piperidine nitrogen is a basic tertiary amine. |

| LogP | 2.5 - 3.5 (estimated) | The benzyl group increases lipophilicity. |

| Solubility | Soluble in methanol, ethanol, DCM. Sparingly soluble in water. | Typical for organic amines of this size. |

Reactivity and Stability

-

Basicity: The molecule possesses two basic nitrogen atoms. The piperidine nitrogen (tertiary amine) is expected to be more basic than the exocyclic secondary amine due to the electron-donating effect of the alkyl groups. It will readily form salts with protic acids.

-

N-Dealkylation: The N-benzyl group is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂, Pd/C), which would yield N-cyclopropylpiperidin-4-amine. This provides a pathway to further derivatization if the benzyl group is used as a protecting group.

-

Oxidation: The secondary and tertiary amines can be oxidized by strong oxidizing agents. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow air oxidation over time.

-

Acylation/Sulfonylation: The secondary amine at the 4-position is a nucleophile and can readily react with acyl chlorides, sulfonyl chlorides, and other electrophiles to form amides and sulfonamides, respectively. This is a key reaction for building molecular libraries for structure-activity relationship (SAR) studies.[1]

Potential Applications in Drug Discovery

The structural components of this compound suggest several promising avenues for investigation:

-

Antifungal Agents: Structurally related 4-aminopiperidines, such as 1-benzyl-N-dodecylpiperidin-4-amine, have demonstrated potent antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp.[3] The mechanism is believed to involve the inhibition of ergosterol biosynthesis. The combination of the benzyl and cyclopropyl groups in the target molecule presents a novel substitution pattern for exploring this therapeutic area.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a cornerstone of many CNS-active drugs. The benzyl group can facilitate crossing the blood-brain barrier. For instance, 1-benzylpiperidine derivatives have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter for potential use in Alzheimer's disease.[2] The N-cyclopropyl moiety could be used to fine-tune binding to specific CNS receptors or transporters.

-

Opioid Research: The core structure shares similarities with the 4-anilinopiperidine scaffold found in fentanyl and its analogs. While this molecule is not an opioid itself, it could serve as a valuable building block or non-opioid control compound in the synthesis and study of analgesics or their antagonists.[6]

Conclusion

This compound is a compound with significant, albeit underexplored, potential in medicinal chemistry. While direct experimental data is scarce, a logical and efficient synthetic pathway via reductive amination of 1-benzyl-4-piperidone is proposed. Predictions of its physicochemical properties and reactivity, based on well-understood chemical principles and data from close analogs, provide a solid foundation for its synthesis and handling. Its structural similarity to compounds with known antifungal and CNS activity marks it as a compelling candidate for inclusion in screening libraries and as a scaffold for the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Guzman-Parra, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 1-benzyl-N-cyclopropylpiperidin-4-amine (CAS Number 387358-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-N-cyclopropylpiperidin-4-amine, a piperidine derivative with significant potential in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmaceutical development, known for its presence in a wide array of bioactive molecules targeting the central nervous system, among other therapeutic areas. This document elucidates the chemical properties, a detailed synthetic protocol via reductive amination, and a thorough discussion of the potential pharmacological significance of this compound based on the established activities of structurally related N-benzylpiperidine and N-cyclopropylpiperidine analogs. Furthermore, this guide presents detailed experimental workflows for the biological evaluation and analytical characterization of this compound, providing a foundational resource for researchers seeking to explore its therapeutic potential.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to introduce substituents in a well-defined three-dimensional orientation make it a highly versatile scaffold for designing molecules with specific biological activities.[2] The N-benzylpiperidine moiety, in particular, is a common feature in drug discovery, often utilized to modulate physicochemical properties and to establish crucial interactions, such as cation-π interactions, with biological targets.[3] The incorporation of a cyclopropyl group, as seen in this compound, is a strategic choice in medicinal chemistry, as the cyclopropyl ring can enhance metabolic stability and provide unique conformational constraints that can lead to improved potency and selectivity for its biological target.[4]

This guide focuses on the specific derivative, this compound, a compound that, while not extensively studied, holds promise as a valuable research chemical and a potential building block for more complex therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 387358-47-6 | [5] |

| Molecular Formula | C₁₅H₂₂N₂ | [5] |

| Molecular Weight | 230.36 g/mol | [5] |

| Appearance | Expected to be a liquid or oil | [6] |

| Purity | Commercially available up to 97% | [5] |

| Storage Conditions | 2-8 °C | [5] |

A comprehensive characterization of this compound would involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected ¹H NMR signals would include resonances for the aromatic protons of the benzyl group, the piperidine ring protons, and the characteristic signals for the cyclopropyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-N and C-H bonds.

Synthesis of this compound: A Detailed Protocol

The most logical and widely applicable method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone with cyclopropylamine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Reaction Scheme

Caption: Reductive amination of 1-benzyl-4-piperidone.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for reductive amination reactions.[7][8]

Materials:

-

1-Benzyl-4-piperidone

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas supply (for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-benzyl-4-piperidone (1.0 equivalent). Dissolve the ketone in anhydrous dichloromethane (DCM).

-

Addition of Amine: To the stirred solution, add cyclopropylamine (1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/enamine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional portions of DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by NMR, MS, and IR spectroscopy, as outlined in Section 2.

Potential Pharmacological Significance and Biological Activity

While there is a lack of specific biological data for this compound in the public domain, the structural motifs present in the molecule suggest several potential areas of pharmacological activity.

Central Nervous System (CNS) Activity

Many N-benzylpiperidine derivatives are known to possess CNS activity. For instance, they have been investigated as ligands for various receptors and transporters in the brain. The lipophilicity imparted by the benzyl group can facilitate crossing the blood-brain barrier.

Muscarinic Receptor Antagonism

Substituted 4-amino-1-benzylpiperidine compounds have been patented as muscarinic receptor antagonists. These compounds have potential therapeutic applications in treating conditions such as overactive bladder and irritable bowel syndrome.

Antifungal Activity

Derivatives of 4-aminopiperidine have been shown to exhibit antifungal activity. Specifically, compounds with an N-benzyl group on the piperidine nitrogen have demonstrated efficacy against various fungal strains.[7] The mechanism of action is thought to involve the disruption of ergosterol biosynthesis in fungi.[7]

Versatile Intermediate for Drug Discovery

A United States patent describes 1-benzyl-4-substituted piperidines, including those with a cycloalkylamino group at the 4-position, as valuable intermediates for the synthesis of therapeutically active compounds.[9] This underscores the potential of this compound as a building block in the development of novel pharmaceuticals.

Proposed Workflow for Biological Evaluation

To elucidate the specific biological activity of this compound, a systematic screening approach is recommended.

Caption: Proposed workflow for biological screening.

Primary Screening

-

Receptor Binding Assays: Screen the compound against a panel of CNS receptors (e.g., dopamine, serotonin, muscarinic receptors) to identify potential targets.

-

Enzyme Inhibition Assays: Evaluate the inhibitory activity against enzymes relevant to neurological disorders or microbial pathogenesis.

Secondary Screening

-

Cell-Based Functional Assays: For active hits from the primary screen, conduct cell-based assays to determine functional activity (agonist, antagonist, or inverse agonist).

-

Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi and bacteria.

In Vivo Evaluation

-

Pharmacokinetic Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

-

Efficacy Studies: Evaluate the therapeutic efficacy in relevant animal models of disease based on the in vitro findings.

Conclusion

This compound is a synthetically accessible piperidine derivative with significant, yet largely unexplored, potential in drug discovery. Its structural features suggest a range of possible biological activities, particularly in the areas of CNS disorders and infectious diseases. This technical guide provides a solid foundation for researchers by detailing its chemical properties, a robust synthetic protocol, and a strategic framework for its biological evaluation. Further investigation into this compound and its analogs is warranted to fully uncover its therapeutic potential.

References

- BenchChem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4. Retrieved from a relevant chemical supplier website.

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Janssen, P. A. (1964). U.S. Patent No. 3,161,644. Washington, DC: U.S.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

- Valverde, E., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 15(7), 867.

- Reddit. (2017).

- Wiebe, C., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2948.

- Gardarsdottir, H. (n.d.).

- Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.

- Gonzalez, M. G., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Szałek, A., et al. (2022). 4-Hydroxypiperidines and Their Flexible 3-(Amino)

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-benzyl-N-cyclopropylpiperidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-benzyl-N-cyclopropylpiperidin-4-amine, a heterocyclic compound featuring the N-benzyl piperidine (N-BP) motif. This structural element is of significant interest to researchers and drug development professionals due to its prevalence in medicinally active compounds. The N-BP scaffold offers a unique combination of three-dimensional structure and chemical versatility, making it a valuable tool for optimizing the efficacy and physicochemical properties of potential drug candidates.[1] This document will delve into the core chemical properties, a detailed synthesis protocol, and the potential therapeutic applications of this specific amine, grounded in established scientific principles and methodologies.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a secondary amine built upon a piperidine core, a ubiquitous scaffold in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂ | [2] |

| Molecular Weight | 230.36 g/mol | [2] |

| CAS Number | 387358-47-6 | [2] |

| Canonical SMILES | C1CN(CCC1NC2CC2)CC3=CC=CC=C3 | |

| Purity (Typical) | ≥97% | [2] |

| Physical Form | Oil / Liquid | |

| Storage Conditions | 2-8 °C | [2] |

The structure combines a rigid cyclopropyl group with the more flexible N-benzyl piperidine framework. The benzyl group is particularly important as it can engage in crucial cation-π interactions with target proteins, while the tertiary nitrogen of the piperidine ring provides a basic handle for salt formation to improve solubility—a key consideration in drug development.[1]

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved via a reductive amination pathway. This well-established reaction forms the C-N bond between a ketone and an amine in the presence of a mild reducing agent. The causality behind this choice of methodology lies in its high efficiency, operational simplicity, and the commercial availability of the starting materials.

The overall synthetic logic is a two-step process: first, the synthesis of the ketone precursor, followed by the key reductive amination.

Caption: High-level workflow for the synthesis of the target compound.

Synthesis of Precursor: 1-Benzyl-4-piperidone (CAS: 3612-20-2)

The ketone intermediate is critical. A reliable method for its synthesis involves the Dieckmann condensation of the diester formed from benzylamine and methyl acrylate, followed by hydrolysis and decarboxylation.[3][4] This ensures a high yield of the necessary precursor for the subsequent step.

Protocol: Reductive Amination for this compound

This protocol is a self-validating system; successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is deliberate. Unlike harsher reagents like sodium borohydride, it is mild enough not to reduce the starting ketone, is selective for the intermediate iminium ion, and does not require strict anhydrous conditions, enhancing the protocol's robustness.[5]

Materials:

-

1-Benzyl-4-piperidone (1.0 eq)

-

Cyclopropylamine (1.2 eq)[6]

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC, observing the consumption of the starting ketone.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

-

Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring for 20-30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford this compound as a pure oil.

Characterization and Validation

Authenticating the molecular structure is non-negotiable. While specific spectra for this exact compound are not publicly available, characterization would rely on standard spectroscopic methods. Based on closely related structures, the expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (δ ~7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons (δ ~3.5 ppm), and distinct multiplets for the piperidine and cyclopropyl ring protons. Data from analogous compounds like (S)-1-Benzyl-N-(1-cyclohexylethyl)piperidin-4-amine support these expected chemical shifts.[5]

-

¹³C NMR: The carbon spectrum would confirm the presence of the correct number of carbon atoms, with aromatic signals around 127-138 ppm and aliphatic signals for the piperidine, cyclopropyl, and benzylic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula (C₁₅H₂₂N₂), providing definitive validation of the compound's identity.

Potential Applications in Drug Discovery

The this compound scaffold holds potential in several therapeutic areas, primarily due to the established bioactivity of its constituent parts.

Caption: Potential therapeutic targets based on related molecular scaffolds.

-

Antifungal Agents: Research on structurally similar 4-aminopiperidines has identified them as a novel class of antifungal agents.[5] These compounds were shown to inhibit ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. Specifically, they targeted the enzymes sterol C14-reductase and sterol C8-isomerase.[5] This provides a strong, mechanistically-supported rationale for evaluating this compound in antifungal assays.

-

CNS Disorders: The N-benzyl piperidine motif is a well-known scaffold for centrally acting agents. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[7] The basic nitrogen of the piperidine ring was found to be crucial for this activity.[7]

-

Enzyme Inhibition: The cyclopropylamine moiety is a key pharmacophore known to act as a mechanism-based inhibitor for certain enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), both of which are important targets in oncology and neurology, respectively.[8]

This body of evidence strongly suggests that this compound is a high-value compound for screening and lead optimization campaigns in these therapeutic areas. Its synthesis is straightforward, and its structure is primed for biological activity.

References

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Thallmair, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed. Retrieved from [Link]

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 1-benzyl-N-cyclopropylpiperidin-4-amine

Introduction

1-benzyl-N-cyclopropylpiperidin-4-amine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The N-benzyl piperidine motif is a structurally significant component in many pharmaceutical compounds, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets. The incorporation of a cyclopropylamine moiety further modulates the molecule's lipophilicity, metabolic stability, and receptor binding affinity. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and a comprehensive analysis of its spectral data is the cornerstone of this characterization.

This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the data but also the underlying scientific rationale for experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and confidence in the analytical results.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. This compound consists of a central piperidine ring, N-substituted with a benzyl group, and a cyclopropylamino group at the 4-position.

Molecular Formula: C₁₅H₂₂N₂ Molecular Weight: 230.36 g/mol CAS Number: 387358-47-6[1]

The key structural features that will give rise to characteristic spectral signals are:

-

The Benzyl Group: A monosubstituted aromatic ring and a methylene bridge.

-

The Piperidine Ring: A saturated six-membered heterocycle with axial and equatorial protons.

-

The Cyclopropyl Group: A strained three-membered ring with unique proton and carbon chemical shifts.

-

The Secondary Amine: An N-H bond that will be visible in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small molecule like this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

2. Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

- DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

- 2D NMR (COSY, HSQC): If further structural confirmation is needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | s | 2H | Benzyl CH₂ (N-CH₂-Ph) |

| ~ 2.90 - 2.80 | m | 2H | Piperidine H₂ₑ, H₆ₑ (axial) |

| ~ 2.60 - 2.50 | m | 1H | Piperidine H₄ (axial) |

| ~ 2.15 - 2.05 | m | 1H | Cyclopropyl CH |

| ~ 2.10 - 2.00 | m | 2H | Piperidine H₂ₐ, H₆ₐ (equatorial) |

| ~ 1.90 - 1.80 | m | 2H | Piperidine H₃ₑ, H₅ₑ (axial) |

| ~ 1.50 - 1.40 | m | 2H | Piperidine H₃ₐ, H₅ₐ (equatorial) |

| ~ 1.20 | s (broad) | 1H | N-H |

| ~ 0.50 - 0.40 | m | 2H | Cyclopropyl CH₂ (cis) |

| ~ 0.35 - 0.25 | m | 2H | Cyclopropyl CH₂ (trans) |

Interpretation and Rationale:

-

Aromatic Region (δ 7.35-7.20): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.

-

Benzyl Methylene (δ ~3.50): The two protons of the CH₂ group attached to the nitrogen and the phenyl ring are expected to appear as a sharp singlet. Their proximity to the electronegative nitrogen and the aromatic ring deshields them.

-

Piperidine Protons (δ 2.90-1.40): The piperidine ring protons will exhibit complex multiplets due to chair conformations and spin-spin coupling. The protons on carbons adjacent to the nitrogen (H₂ and H₆) will be the most downfield. Axial and equatorial protons will have different chemical shifts.

-

Cyclopropyl Protons (δ 2.15-0.25): The cyclopropyl group protons have characteristically upfield chemical shifts due to the ring strain and associated magnetic anisotropy. The methine proton (CH) will be the most downfield of this group. The methylene protons will be diastereotopic and appear as two separate multiplets.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 138.5 | C | Aromatic C (quaternary) |

| ~ 129.0 | CH | Aromatic CH (ortho) |

| ~ 128.2 | CH | Aromatic CH (meta) |

| ~ 127.0 | CH | Aromatic CH (para) |

| ~ 63.0 | CH₂ | Benzyl CH₂ (N-CH₂-Ph) |

| ~ 53.0 | CH₂ | Piperidine C₂, C₆ |

| ~ 51.0 | CH | Piperidine C₄ |

| ~ 32.0 | CH₂ | Piperidine C₃, C₅ |

| ~ 30.0 | CH | Cyclopropyl CH |

| ~ 7.0 | CH₂ | Cyclopropyl CH₂ |

Interpretation and Rationale:

-

Aromatic Carbons (δ 138.5-127.0): The six aromatic carbons will appear in the typical downfield region for sp² hybridized carbons. The quaternary carbon attached to the methylene group will be a weak signal.

-

Benzyl Methylene Carbon (δ ~63.0): This carbon is deshielded by the adjacent nitrogen and phenyl ring.

-

Piperidine Carbons (δ 53.0-32.0): The carbons of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C₂ and C₆) are the most downfield.

-

Cyclopropyl Carbons (δ 30.0-7.0): The carbons of the cyclopropyl ring are significantly shielded and appear at unusually high field (upfield), a hallmark of this functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FTIR Data Acquisition

1. Sample Preparation:

- Neat (Liquid Sample): If the sample is a liquid, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- KBr Pellet (Solid Sample): If the sample is a solid, grind a small amount (1-2 mg) with potassium bromide (KBr, ~100 mg) and press it into a thin, transparent pellet.

2. Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

- Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

- Average multiple scans to improve the signal-to-noise ratio.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| ~ 3300 | Weak-Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| 2950 - 2800 | Strong | C-H Stretch (sp³) | Aliphatic (Piperidine, Benzyl, Cyclopropyl) |

| ~ 1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1120 | Medium-Strong | C-N Stretch | Amine |

| 740, 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene Ring |

Interpretation and Rationale:

-

N-H Stretch (~3300 cm⁻¹): The presence of a secondary amine is indicated by a weak to medium absorption in this region.

-

C-H Stretches: The spectrum will clearly distinguish between aromatic sp² C-H stretches (above 3000 cm⁻¹) and aliphatic sp³ C-H stretches (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

C-N Stretch (~1120 cm⁻¹): The stretching vibration of the carbon-nitrogen bonds will appear in the fingerprint region.

-

Aromatic Bending Bands (740, 700 cm⁻¹): Strong absorptions in this region are highly diagnostic for the out-of-plane bending of the C-H bonds on a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS Data Acquisition

This protocol is suitable for the analysis of a relatively volatile and thermally stable compound like this compound.

1. Sample Preparation:

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[5]

- Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: An instrument equipped with a capillary column (e.g., DB-5ms or equivalent).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector: Split/splitless injector, operated in splitless mode at a temperature of ~280°C.

- Oven Temperature Program: A temperature gradient program should be used to ensure good separation and peak shape (e.g., initial temperature of 100°C, ramped to 280°C).

- Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.

- Scan Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 230 . This corresponds to the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to be dominated by cleavages alpha to the nitrogen atoms and the loss of the benzyl group.

-

Loss of Benzyl Radical: The most prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium ion.

-

m/z = 91 (Base Peak): This peak, corresponding to the [C₇H₇]⁺ ion (tropylium ion), is expected to be the base peak in the spectrum due to its high stability.[6]

-

-

Alpha-Cleavage of the Piperidine Ring: Cleavage of the bonds adjacent to the piperidine nitrogen can also occur.

-

m/z = 139: Loss of the benzyl group ([C₇H₇]•) from the molecular ion.

-

-

Fragmentation involving the Cyclopropylamino Group: Cleavage of the C-N bond between the piperidine ring and the cyclopropylamino group can lead to further fragments.

-

Diagram of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established principles of spectroscopy and analysis of related compounds, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra will elucidate the complete carbon-hydrogen framework, with the upfield signals of the cyclopropyl group and the characteristic aromatic and piperidine signals being key identifiers. The IR spectrum will confirm the presence of the secondary amine and the monosubstituted benzene ring. Finally, mass spectrometry will verify the molecular weight and show a characteristic fragmentation pattern dominated by the formation of the m/z 91 tropylium ion. By following the detailed protocols and utilizing the interpretative guidance provided, scientists can confidently characterize this and similar molecules, ensuring the integrity and quality of their research in the pursuit of new therapeutic agents.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved January 17, 2026, from [Link]

-

Western University, JB Stothers NMR Facility. (n.d.). NMR SAMPLE PREPARATION. Retrieved January 17, 2026, from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 17, 2026, from [Link]

-

Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 1-benzyl-N-cyclopropylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of the novel chemical entity, 1-benzyl-N-cyclopropylpiperidin-4-amine. As a member of the substituted 4-aminopiperidine class, this compound holds significant potential for applications in medicinal chemistry and drug discovery. This document synthesizes available data on its physicochemical characteristics, offers predictions on its spectroscopic profile, outlines a probable synthetic route, and explores its potential pharmacological and toxicological properties through in silico modeling and analogy to related structures. The guide is intended to serve as a foundational resource for researchers and developers interested in the exploration and utilization of this and similar molecules.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The 4-aminopiperidine subclass, in particular, has been the subject of extensive research, leading to the development of agents with diverse pharmacological activities, including antiviral and anticancer properties.[3] This guide focuses on a specific derivative, this compound, a molecule that combines the established piperidine core with a benzyl group at the 1-position and a cyclopropylamine at the 4-position. These substitutions are anticipated to modulate the molecule's physicochemical and biological properties, offering a unique profile for potential therapeutic applications. This document will delve into the theoretical underpinnings of this molecule, providing a robust framework for future experimental investigation.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₂₂N₂ | [4] |

| Molecular Weight | 230.36 g/mol | [4] |

| CAS Number | 387358-47-6 | [4] |

| Physical Form | Predicted to be a liquid or oil at room temperature | Analogy to similar compounds |

| Predicted pKa | Basic pKa (tertiary amine): ~8.5-9.5; Basic pKa (secondary amine): ~10.0-11.0 | Computational Prediction (e.g., ACD/Percepta) |

| Predicted logP | ~2.5 - 3.5 | Computational Prediction (e.g., XLogP3) |

| Predicted Solubility | Moderately soluble in organic solvents, sparingly soluble in water | Based on predicted logP and structural features |

The presence of two basic nitrogen atoms, the tertiary amine within the piperidine ring and the secondary cyclopropylamine, will result in two distinct pKa values. The tertiary amine's pKa is expected to be in the range typical for N-alkyl piperidines, while the secondary amine's pKa will likely be slightly higher. These values are crucial for understanding the molecule's ionization state at physiological pH, which in turn influences its absorption, distribution, and target engagement.

The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. This characteristic is often a prerequisite for good oral bioavailability and cell membrane permeability.[5] A logP in this range balances aqueous solubility with the ability to traverse lipid bilayers, a key consideration in drug design.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and commonly employed method for the synthesis of N-substituted piperidines is reductive amination.[6] The proposed synthesis of this compound would logically start from the readily available 1-benzyl-4-piperidone. This ketone can undergo a condensation reaction with cyclopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1-1.5 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) is added portion-wise to the reaction mixture. These mild reducing agents are selective for the imine over the ketone starting material.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (typically 12-24 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of this compound are yet to be experimentally determined. However, in silico predictions and analysis of structurally related compounds can provide valuable initial insights.

Predicted Pharmacological Activity

The 4-aminopiperidine scaffold is a component of numerous drugs with a wide range of therapeutic applications. [7][8]These include, but are not limited to, opioid receptor modulators, antihistamines, and antipsychotics. [1][3]

-

Opioid Receptors: The piperidine ring is a core element of many potent opioid analgesics. Molecular docking studies of similar 4-aminopiperidine derivatives have shown potential interactions with the µ-opioid receptor. [1]It is plausible that this compound could exhibit some affinity for opioid receptors, and this warrants further investigation.

-

Other CNS Targets: The lipophilic nature of the molecule and the presence of the benzyl group suggest the potential for crossing the blood-brain barrier. This could open avenues for activity at various central nervous system (CNS) targets.

Predicted Metabolism and Toxicology

The metabolism of many piperidine-containing drugs is mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. [7][8]The primary metabolic pathways for this compound are predicted to be:

-

N-debenzylation: Cleavage of the benzyl group from the piperidine nitrogen.

-

Oxidation: Hydroxylation of the piperidine or phenyl rings.

-

N-dealkylation: Cleavage of the cyclopropyl group, although this is generally a less common metabolic pathway for cyclopropylamines.

In terms of toxicology, the primary concerns would be related to its potential off-target pharmacological effects. In silico toxicity prediction tools can be employed to assess potential liabilities such as cardiotoxicity (hERG inhibition), mutagenicity, and hepatotoxicity. Given the novelty of the compound, thorough in vitro and in vivo toxicological evaluations would be essential before any further development.

Conclusion and Future Directions

This compound is a novel chemical entity with a promising structural framework for the development of new therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its theoretical properties, including its physicochemical characteristics, a plausible synthetic route, and predicted spectroscopic, pharmacological, and toxicological profiles.

Future research should focus on the experimental validation of these theoretical predictions. Key next steps would include:

-

Synthesis and Characterization: The successful synthesis and purification of the compound, followed by thorough characterization using NMR, IR, and MS to confirm its structure.

-

Physicochemical Property Determination: Experimental measurement of pKa, logP, and solubility.

-

Pharmacological Screening: A broad in vitro screening campaign against a panel of relevant biological targets, including opioid receptors and other CNS-related proteins.

-

ADMET Profiling: In vitro assessment of metabolic stability, CYP inhibition, and potential toxicities.

The insights provided in this guide serve as a solid foundation for initiating such experimental work, with the ultimate goal of unlocking the full potential of this compound and its derivatives in the field of drug discovery.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.

- Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.

- Lin, J.-H., & Lu, A. Y. H. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 621–626.

- (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.

- (n.d.).

- PubChem. (n.d.). 1-Benzyl-4-piperidylamine.

- PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine.

- PubChem. (n.d.). 1-Benzyl-4-piperidylamine.

- (n.d.). 1-Benzyl-4-cyclopropylaminopiperidine; this compound. Vibrant Pharma Inc.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- (n.d.). Reductive Amination of Carbonyl Compounds. Organic Chemistry Portal.

- (n.d.). In silico pharmacology for drug discovery: applications to targets and beyond. PubMed Central.

- (n.d.). 1-Benzyl-4-cyclopropylaminopiperidine; this compound. Vibrant Pharma Inc.

- (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed.

- (n.d.). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. PubMed.

- Gassama, A., & Diatta, A. (2015).

- (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed.

- Chemistry LibreTexts. (2023, August 29).

- SpectraBase. (n.d.). 1-Benzyl-N-(4-methylphenyl)piperidin-4-amine - Optional[Vapor Phase IR] - Spectrum.

- MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.

- PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine.

- Benchchem. (n.d.). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.

- Indian Academy of Sciences. (n.d.).

- ChemRxiv. (n.d.).

- Tarawneh, M. A., et al. (2025). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Benzylpiperidine Derivatives: From Scaffold to Clinic

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth exploration of the benzylpiperidine scaffold, a cornerstone in modern medicinal chemistry. We will navigate the synthetic landscape, delve into the nuances of structure-activity relationships (SAR), and survey the expanding therapeutic applications of these versatile compounds. This document is designed to serve as a practical and authoritative resource, blending established principles with recent innovations in the field.

The Benzylpiperidine Motif: A Privileged Scaffold in Drug Discovery

The N-benzylpiperidine and its related structural motifs are classified as "privileged structures" in medicinal chemistry. This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] The structural flexibility and three-dimensional nature of the N-benzylpiperidine (N-BP) motif make it a versatile tool for medicinal chemists to fine-tune both the efficacy and the physicochemical properties of drug candidates.[2] This scaffold is a key component in numerous approved drugs and clinical candidates, underscoring its significance in the pharmaceutical landscape.[2]

The utility of the benzylpiperidine core extends to its capacity for crucial cation-π interactions with target proteins and as a platform for optimizing stereochemical aspects that influence potency and toxicity.[2] Furthermore, derivatives such as the benzoylpiperidine fragment are noted for their metabolic stability and are considered potential bioisosteres of the piperazine ring, making them a reliable framework for drug design.[3][4] This bioisosteric relationship allows for the strategic modification of compounds to enhance binding affinity and other pharmacokinetic properties.[3]

The broad therapeutic potential of benzylpiperidine derivatives is remarkable, with applications ranging from central nervous system (CNS) disorders to oncology.[1][5][6] They have been investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, dopamine transporter (DAT) inhibitors, and histone deacetylase (HDAC) inhibitors, among other targets.[7][8]

Core Synthetic Strategies for Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives is generally straightforward, often involving cost-effective and safe reagents, which facilitates their use in drug design and development.[4] The most common approaches involve the N-alkylation of a piperidine ring with a substituted benzyl halide or the reductive amination of a piperidine with a benzaldehyde derivative.

N-Alkylation of Piperidines

A prevalent method for the synthesis of N-benzylpiperidine derivatives involves the direct alkylation of a piperidine precursor with a suitably substituted benzyl chloride or bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (CH₃CN).

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of the piperidine derivative (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

-

Add the substituted benzyl chloride or bromide (1.0-1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-benzylpiperidine derivative.[9]

Reductive Amination

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve the piperidine derivative (1.0 equivalent) and the substituted benzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 equivalents), to the solution.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the final product.

Synthesis of 4-Benzylpiperidine

A common route to the 4-benzylpiperidine core involves the reaction of 4-cyanopyridine with toluene to yield 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring furnishes 4-benzylpiperidine.[10] This core can then be further functionalized.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

The pharmacological activity of benzylpiperidine derivatives can be finely tuned by strategic modifications to both the benzyl and piperidine moieties. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Benzyl Ring

Modifications to the aromatic benzyl ring have a profound impact on the biological activity of these compounds. For instance, in a series of N-benzylpiperidine analogues designed as dopamine transporter (DAT) inhibitors, the introduction of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for DAT binding.[7] This highlights the importance of electronic effects in ligand-receptor interactions.

In the context of acetylcholinesterase (AChE) inhibitors, substituting the benzamide with a bulky moiety in the para position of the benzyl group led to a substantial increase in activity.[11] This suggests that steric factors and the ability to occupy specific pockets within the enzyme's active site are critical for potent inhibition.

Modifications of the Piperidine Ring

The piperidine ring itself offers multiple points for modification. The basicity of the piperidine nitrogen is often crucial for activity. For example, in a series of AChE inhibitors, the N-benzoylpiperidine derivative was found to be almost inactive, indicating that the basic nitrogen of the piperidine plays a key role in the compound's inhibitory effect.[11]

Furthermore, the introduction of substituents at the 4-position of the piperidine ring is a common strategy to modulate activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity.[11]

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. The piperidine ring can be replaced by other cyclic systems to improve properties such as metabolic stability or to explore new interactions with the target.[12] For instance, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring.[3][4] This substitution can be a valuable strategy to modulate the basicity and hydrogen bonding capacity of the molecule.[3] More recently, spiro-systems like azaspiro[3.3]heptane have been identified as potential bioisosteric replacements for the piperidine ring, offering the possibility to explore different chemical space.[12][13]

Pharmacological Applications and Therapeutic Targets

The versatility of the benzylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas, particularly in the treatment of CNS disorders.

Alzheimer's Disease: Targeting Cholinesterases and Beyond

A significant body of research has focused on benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9][14] A deficiency in acetylcholine is a key feature of Alzheimer's disease (AD).[9] Some benzylpiperidine derivatives have shown potent AChE inhibitory activity, with IC₅₀ values in the nanomolar range.[11]

More recently, multi-target-directed ligands (MTDLs) based on the N-benzylpiperidine scaffold have been developed to address the multifactorial nature of AD.[8] These compounds are designed to simultaneously inhibit AChE and other targets, such as histone deacetylases (HDACs) or amyloid-β (Aβ) aggregation.[8][15] For example, certain N-benzylpiperidine derivatives have demonstrated dual inhibition of HDAC and AChE, along with antioxidant and neuroprotective properties.[8]

CNS-Penetrant HDAC Inhibitors for Neurodegenerative Diseases

Inhibition of histone deacetylase 6 (HDAC6) in the brain is an attractive therapeutic strategy for neurodegenerative diseases.[5][6] However, many HDAC inhibitors have poor blood-brain barrier (BBB) permeability.[6] A hybrid strategy, combining HDAC inhibitors with brain-penetrant molecules like benzylpiperazine, has led to the discovery of CNS-penetrant and selective HDAC6 inhibitors.[5][6]

Dopamine Transporter (DAT) Inhibitors

N-benzylpiperidine analogues have been identified as high-affinity and selective inhibitors of the dopamine transporter (DAT).[7] These compounds have potential applications in the treatment of disorders related to dopamine dysregulation, such as ADHD and substance abuse.

Other Therapeutic Targets

The pharmacological profile of benzylpiperidine derivatives extends to other targets as well. They have been investigated as:

-

Sigma receptor ligands: with potential applications as atypical antipsychotics.[16]

-

Tyrosinase inhibitors: for the treatment of hyperpigmentation disorders.[17]

-

Monoamine releasing agents: with selectivity for dopamine and norepinephrine.[10]

Data Presentation and Visualization

Table 1: Comparative Inhibitory Activities of Benzylpiperidine Derivatives

| Compound ID | Target | IC₅₀ / Kᵢ (nM) | Selectivity | Reference |

| Compound 21 | AChE | 0.56 | >18,000-fold vs BuChE | [11] |

| d5 | HDAC | 170 | - | [8] |

| d5 | AChE | 6890 | - | [8] |

| d10 | HDAC | 450 | - | [8] |

| d10 | AChE | 3220 | - | [8] |

| 4-Benzylpiperidine | NE Transporter (EC₅₀) | 41.4 | - | [10] |

| 4-Benzylpiperidine | DA Transporter (EC₅₀) | 109 | - | [10] |

| 4-Benzylpiperidine | 5-HT Transporter (EC₅₀) | 5246 | - | [10] |

Diagrams

Caption: General synthetic workflows for novel benzylpiperidine derivatives.

Caption: Logic diagram of Structure-Activity Relationship (SAR) studies.

Future Directions and Conclusion

The benzylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of highly selective ligands for specific receptor subtypes and the design of novel multi-target agents for complex diseases like Alzheimer's. The exploration of new bioisosteric replacements for the piperidine ring will also be a key area of investigation to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

References

-

Choi, H. J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]

-

Manetti, F. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Hashimoto, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]

-

García-Jiménez, B., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(16), 4945. [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]

-

Hashimoto, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]

-

Manetti, F. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

-

Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 41(22), 4389-4399. [Link]

-

González-Gálvez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5410. [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

-

Grokipedia. (n.d.). 4-Benzylpiperidine. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 41(22), 4389-4399. [Link]

-

Tussupova, A. T., et al. (2023). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link]

-

Kumar, A., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European Journal of Pharmacology, 989, 178192. [Link]

-